N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3,4-Dimethylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Benzamide Derivatives: Compounds like metoclopramide and tiapride, which contain benzamide structures, are used in medicine for their therapeutic effects.
Uniqueness
N-(3,4-Dimethylphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21NOS |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NOS/c1-15-6-4-7-18(12-15)21(23)22(14-20-8-5-11-24-20)19-10-9-16(2)17(3)13-19/h4-13H,14H2,1-3H3 |
InChI Key |
DOMSDYBOCWRSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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